tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Description
Stereochemical Assignment
The compound’s (6aR) designation arises from the chiral center at the 6a-position, where the hydrogen atom occupies the R configuration. This stereochemistry is confirmed by nuclear magnetic resonance (NMR) coupling constants and X-ray crystallographic data. The bicyclic system adopts a cis-decalin-like conformation , with both pyrrolidine rings in chair-like puckered states to minimize torsional strain.
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Stereochemical Descriptor | (6aR) |
| Ring Puckering Amplitude | 0.87 Å (N-C-C-N dihedral) |
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8?,9-/m0/s1 |
InChI Key |
NYGXZCRPVBPJTA-GKAPJAKFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C(C1)CCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNC2C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves:
- Construction of the hexahydropyrrolo[3,4-b]pyrrole bicyclic core via cyclization reactions.
- Introduction of the tert-butyl ester group through esterification or protection steps.
- Control of stereochemistry to obtain the (3aR,6aR) isomer.
- Optimization of reaction conditions to maximize yield and purity.
Key Synthetic Routes
Detailed Reaction Conditions and Optimization
Cyclization Step:
The cyclization involves nucleophilic attack of aminocrotonic acid esters on bromomaleimides under controlled temperature (typically 60–100 °C) in solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reaction times vary from several hours to overnight to ensure complete conversion.Esterification Step:
The carboxylic acid intermediate is converted to the tert-butyl ester using tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid or by employing tert-butyl chloroformate with a base like triethylamine. Reaction temperatures are maintained at 0–25 °C to prevent side reactions.Stereochemical Control:
The stereochemistry is influenced by the choice of starting materials and reaction conditions. Use of chiral auxiliaries or catalysts can enhance selectivity toward the (3aR,6aR) isomer. Purification techniques such as chiral HPLC or recrystallization are employed to isolate the desired stereoisomer.Continuous Flow Optimization:
Industrial synthesis benefits from continuous flow reactors, which allow precise control over reaction parameters (temperature, pressure, residence time). This leads to improved yields (up to 85–90%) and product purity, with reduced reaction times and scalability.
Chemical Transformations and Reagents
The compound can undergo various chemical transformations post-synthesis, which are relevant for further functionalization or biological evaluation:
| Transformation | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Potassium permanganate, m-chloroperbenzoic acid | Mild to moderate temperatures | Formation of N-oxides or oxidized derivatives |
| Reduction | Lithium aluminum hydride, palladium on activated charcoal with ammonium formate | Room temperature to reflux | Reduction of double bonds or functional groups to saturated derivatives |
| N-Substitution | Alkyl halides, sulfonyl chlorides, benzoyl chloride | Base catalysis, ambient to elevated temperatures | Introduction of various substituents on nitrogen atoms for derivatization |
Research Findings and Case Studies
A study published in Molecules demonstrated a novel cyclization method to synthesize polyfunctional hexahydropyrrolo[3,4-b]pyrroles, including tert-butyl derivatives, with significant anticancer activity in vitro.
Interaction studies revealed that the (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate interacts with biological targets, modulating biochemical pathways relevant to therapeutic applications.
Comparative analyses showed that the tert-butyl ester group significantly influences the compound’s reactivity and biological profile compared to non-protected analogs, highlighting the importance of this protecting group in medicinal chemistry.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Solvent | DMF, DMSO | Solubility and reaction rate |
| Temperature (Cyclization) | 60–100 °C | Reaction completion and stereoselectivity |
| Temperature (Esterification) | 0–25 °C | Minimizes side reactions |
| Catalyst (Esterification) | Acid catalyst or tert-butyl chloroformate with base | Efficiency of tert-butyl ester formation |
| Reaction Time | 4–24 hours | Conversion and yield |
| Purification | Chromatography, recrystallization | Stereochemical purity |
| Continuous Flow Use | Yes, for scale-up | Enhanced yield, purity, and reproducibility |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the fully saturated pyrrolo[3,4-b]pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in fully saturated derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as stability and conductivity .
Mechanism of Action
The mechanism of action of tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Modifications and Molecular Properties
The following table compares tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate with key analogues:
Key Observations:
- Substituent Effects : Derivatives with benzyl or methyl groups (e.g., 2266594-94-7) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Steric and Stereochemical Impact : The cis-isomer (180975-51-3) and dimethyl-substituted analogue (2266594-89-0) demonstrate how stereochemistry and steric bulk influence binding to biological targets, such as autotaxin .
- Ester Group Stability : Replacing the tert-butyl group with an ethyl ester (132414-79-0) reduces hydrolytic stability, making the parent compound more suitable for prolonged synthetic steps .
Pharmacological and Physicochemical Properties
Autotaxin Inhibition (In Vitro Data) :
| Compound | IC₅₀ (nM) | Solubility (µg/mL) | Glutathione Adduct Formation |
|---|---|---|---|
| Parent compound | ~500 | 12 (pH 7.4) | Low |
| Benzotriazole derivative (Compound 7) | 3.2 | <5 | High |
- Activity : Bulky substituents (e.g., benzotriazole in Compound 7) improve target affinity but reduce solubility, highlighting a trade-off in drug design .
- Metabolic Stability : The parent compound’s simpler structure minimizes glutathione adduct formation, suggesting better metabolic stability compared to substituted derivatives .
Biological Activity
tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, with the CAS number 370882-39-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Structure : The compound features a hexahydropyrrolo structure, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A-431 (skin cancer) | 15 | Inhibition of cell proliferation |
| Bcap-37 (breast cancer) | 10 | Induction of apoptosis |
| Fadu (head and neck cancer) | 12 | Cell cycle arrest |
These results suggest that the compound may act as a selective inhibitor of tumor growth.
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Notably, it has been suggested that this compound may interfere with the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers.
Case Studies
Several case studies have highlighted the compound's potential in cancer treatment:
-
Study on Non-Small Cell Lung Cancer (NSCLC) :
- Objective : To evaluate the efficacy of the compound in NSCLC models.
- Findings : The compound significantly reduced tumor size in xenograft models and showed a favorable safety profile.
-
Breast Cancer Research :
- Objective : Investigating the apoptotic effects on breast cancer cell lines.
- Findings : Enhanced apoptosis was observed in treated cells compared to controls, suggesting potential for therapeutic use.
Safety and Toxicology
Toxicological assessments indicate that this compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its safety in long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
